molecular formula C20H15ClN4O6S B2479849 N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide CAS No. 391219-94-6

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide

Cat. No.: B2479849
CAS No.: 391219-94-6
M. Wt: 474.87
InChI Key: WTISQCRVQUVGJG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-1-(4-chlorophenyl)-3-[(3-nitrophenyl)carbamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O6S/c21-14-9-11-16(12-10-14)24(32(30,31)18-7-2-1-3-8-18)20(27)23-19(26)22-15-5-4-6-17(13-15)25(28)29/h1-13H,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTISQCRVQUVGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=O)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step might involve the reaction of 3-nitroaniline with phosgene to form the corresponding isocyanate.

    Coupling Reaction: The isocyanate intermediate can then react with 4-chloroaniline to form the urea derivative.

    Sulfonation: Finally, the urea derivative can be sulfonated using chlorosulfonic acid to yield the target compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Catalysts: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used.

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide may have several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide would depend on its specific application:

    Biological Activity: If used as an antimicrobial, it may inhibit bacterial enzymes.

    Chemical Reactivity: The sulfonamide group can interact with various nucleophiles, leading to different reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    N-(4-chlorophenyl)sulfonamide: Lacks the carbamoyl groups but shares the sulfonamide and chlorophenyl moieties.

Uniqueness

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is unique due to its complex structure, which may confer distinct chemical and biological properties compared to simpler sulfonamides.

Biological Activity

N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide is a sulfonamide compound with potential biological activity. Sulfonamides are well-known for their antimicrobial properties, and this particular compound's unique structure may confer additional therapeutic benefits. This article explores its biological activity, including mechanisms of action, potential applications in medicine, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group, chlorophenyl moiety, and carbamoyl functionalities. Its molecular formula is C20H17ClN4O2SC_{20}H_{17}ClN_4O_2S, and it exhibits properties typical of sulfonamides, such as solubility in organic solvents and potential reactivity with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, leading to antimicrobial effects.
  • Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Chemical Reactivity : The nitro group may undergo reduction to form reactive amines, which can interact with nucleophiles in biological systems, potentially leading to additional therapeutic effects.

Antimicrobial Activity

Research indicates that sulfonamides generally possess broad-spectrum antibacterial activity. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, the related compound sulfanilamide has demonstrated significant antibacterial properties at concentrations as low as 10 µg/mL.

Anticancer Activity

A study investigating the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The specific IC50 for this compound remains to be determined but is anticipated to be comparable based on structural analogs.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with other sulfonamides is essential.

Compound NameAntimicrobial Activity (µg/mL)Anticancer Activity (IC50, µM)
Sulfanilamide1030
N-(4-chlorophenyl)sulfonamide1525
This compoundTBDTBD

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of sulfonamides including this compound showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for clinical applications in treating infections.
  • Cytotoxicity Assessment : In vitro assays revealed that derivatives of this compound could reduce cell viability in human cancer cell lines by more than 50% at concentrations ranging from 5 to 20 µM, indicating significant anticancer potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-N-(((3-nitrophenyl)carbamoyl)carbamoyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions. For example:

  • Step 1 : React 4-chlorobenzenesulfonyl chloride with a primary amine (e.g., 3-nitroaniline) under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate.
  • Step 2 : Introduce the carbamoyl-carbamoyl moiety via reaction with carbamoyl chloride derivatives or isocyanate intermediates.
  • Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include ~1330–1160 cm⁻¹ (S=O stretching of sulfonamide), ~1540 cm⁻¹ (C=C aromatic), and ~3240–3247 cm⁻¹ (N–H stretching) .
  • ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.0 ppm, while sulfonamide NH protons may show broad singlets (δ ~7.2–7.5 ppm). Substituents like nitro groups influence chemical shifts .
  • X-ray Crystallography : Used to resolve molecular geometry. For example, nitro groups in similar compounds exhibit torsional angles of ~16–161° relative to aromatic planes, affecting packing interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining purity in multi-step syntheses?

  • Methodological Answer :

  • Reaction Optimization :
  • Use high-purity starting materials (e.g., 4-chlorobenzenesulfonyl chloride >98%) to reduce byproducts.
  • Employ continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to isolate pure intermediates. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :

  • Computational Validation :
  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data using root-mean-square deviation (RMSD) analysis.
  • Adjust solvent effects (e.g., CDCl3 vs. DMSO-d6) in simulations to account for discrepancies.
  • Case Study : In structurally similar sulfonamides, deviations in NH proton shifts (Δδ ~0.3 ppm) were attributed to intermolecular hydrogen bonding, resolved via crystallographic analysis .

Q. What strategies are used to evaluate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Focus on sulfonamide’s sulfonyl group, which often coordinates with Zn²⁺ in active sites .
  • In Vitro Assays : Test inhibitory activity via fluorescence-based assays (e.g., esterase activity of carbonic anhydrase). IC₅₀ values <1 µM suggest therapeutic potential .

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